Molecular Weight and Size Differential vs. the Closest 6-H Analog
The target compound's 6-methyl substituent directly increases molecular weight and molecular volume compared to the 6-hydrogen analog. 5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one (CAS 1494042-92-0) has molecular formula C8H12N2O2 and MW 168.19 g/mol ; the target compound has C9H14N2O2 and MW 182.22 g/mol [1]. This +14.03 Da difference corresponds to one CH2 unit and alters heavy-atom count from 12 to 13.
| Evidence Dimension | Molecular weight and elemental composition |
|---|---|
| Target Compound Data | MW 182.22 g/mol, C9H14N2O2, 13 heavy atoms |
| Comparator Or Baseline | 5-Amino-1-(2-hydroxypropyl)-1,2-dihydropyridin-2-one (CAS 1494042-92-0): MW 168.19 g/mol, C8H12N2O2, 12 heavy atoms |
| Quantified Difference | ΔMW = +14.03 g/mol; Δformula = +CH2; +1 heavy atom |
| Conditions | Computed or standard molecular formula data from PubChem and Chemsrc databases |
Why This Matters
Even a single methyl group can profoundly affect metabolic stability, target fit, and synthetic route selection, making the exact 6-methylated structure a non-substitutable requirement for SAR continuity.
- [1] PubChem Compound Summary for CID 130571782, 5-Amino-1-(2-hydroxypropyl)-6-methyl-1,2-dihydropyridin-2-one. National Center for Biotechnology Information (2026). View Source
